T140 peptide

Descripción general

Descripción

T140 es un compuesto basado en péptidos conocido por su potente actividad antagonista contra el receptor de quimiocinas CXCR4. Este receptor está involucrado en varios procesos fisiológicos y patológicos, incluida la entrada del VIH en las células, la metástasis del cáncer y las enfermedades inflamatorias . T140 y sus análogos han sido ampliamente estudiados por sus posibles aplicaciones terapéuticas, particularmente en la inhibición de la entrada de cepas de VIH-1 troposas para la línea celular T en los linfocitos T .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: T140 se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. La síntesis implica los siguientes pasos:

Carga de Resina: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Acoplamiento: El siguiente aminoácido se activa y se acopla a la cadena peptídica en crecimiento.

Repetición: Los pasos 2 y 3 se repiten hasta que se obtiene la secuencia peptídica deseada.

Métodos de Producción Industrial: La producción industrial de T140 implica la optimización del proceso SPPS para la síntesis a gran escala. Esto incluye el uso de sintetizadores de péptidos automatizados, resinas de alta eficiencia y técnicas de purificación avanzadas, como la cromatografía líquida de alta resolución (HPLC), para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Fluorination and Radiolabeling Reactions

T140 derivatives are radiolabeled with fluorine-18 for positron emission tomography (PET) imaging of CXCR4 expression.

Key Reaction: 18F-Labeling via Succinimidyl Ester Conjugation

-

Reagents :

-

N-succinimidyl-4-¹⁸F-fluorobenzoate (¹⁸F-SFB)

-

T140 peptide precursor (Dde-protected lysine residues)

-

-

Conditions :

-

pH 8.3 phosphate buffer, 25°C, 40-minute incubation

-

Deprotection: 2% (v/v) hydrazine, 25°C, 10 minutes

-

-

Product : 4-¹⁸F-T140 (radiochemical purity >99%, specific activity 7 ± 2 GBq/μmol)

-

Yield : 15 ± 5% (decay-corrected)

Conjugation Reactions for Functionalization

T140 is functionalized with chelators for diagnostic or therapeutic purposes.

Key Reaction: NOTA Chelator Conjugation

-

Reagents :

-

NOTA-N-hydroxysuccinimide (NHS) ester

-

Diisopropylethylamine (DIPEA)

-

-

Conditions :

-

Dimethylformamide (DMF), room temperature, 4–5 hours

-

Deprotection: 2% hydrazine (v/v)

-

-

Product : NOTA-T140 conjugate (60–62% yield after HPLC purification)

-

Application : Facilitates aluminum [¹⁸F] labeling for PET imaging.

Key Reaction: Hydrazine-Mediated Deprotection

-

Reagent : 2% hydrazine (v/v)

-

Conditions :

-

25°C, 10-minute incubation

-

-

Outcome : Cleavage of Dde groups from lysine ε-amino groups.

-

Significance : Enables site-specific modifications (e.g., fluorination, chelator conjugation).

Disulfide Bridge Formation and Stability

The cyclic structure of T140 relies on a disulfide bond between cysteine residues (Cys⁴ and Cys¹³).

Stability in Biological Matrices

T140 derivatives demonstrate stability under physiological conditions.

Serum Stability Analysis:

-

Conditions : Incubation in mouse serum at 37°C

-

Findings :

-

90% of Al[¹⁸F]NOTA-T140 remained intact after 2 hours.

-

Degradation products attributed to enzymatic hydrolysis.

-

-

Implication : Suitable for in vivo diagnostic applications.

Critical Analysis of Reactivity

Aplicaciones Científicas De Investigación

Tumor Imaging and Diagnosis

T140 and its derivatives have been explored as radiolabeled tracers for Positron Emission Tomography (PET) imaging. For instance, Al[18F]NOTA-T140 has been developed for noninvasive visualization of CXCR4 expression in tumors. Studies demonstrate that this tracer accumulates in CXCR4-positive tumors, correlating with CXCR4 protein expression levels, thus facilitating tumor diagnostics .

| Tracer | Tumor Type | Method | Key Findings |

|---|---|---|---|

| Al[18F]NOTA-T140 | Various tumors | PET Imaging | High accumulation in CXCR4-positive tumors |

| 4-F-T140 | Breast cancer | Biodistribution | Inhibition of tumor cell migration |

Anti-Metastatic Activity

T140 analogs have shown efficacy in inhibiting metastasis in various cancer models. For example, T140 significantly reduces the migration of breast cancer cells induced by CXCL12, a ligand for CXCR4. In vivo studies indicate that T140 analogs can suppress lung metastasis in mouse models of breast cancer .

- Case Study: In experimental metastasis models using MDA-MB-231 cells (a breast cancer cell line), T140 analogs were administered via osmotic pumps, resulting in significant suppression of tumor accumulation in the lungs .

Anti-HIV Activity

T140 has been extensively studied for its anti-HIV properties. It effectively blocks X4-tropic HIV-1 entry into host cells by binding to CXCR4, thereby preventing viral infection. In vitro assays have demonstrated that T140 exhibits the highest inhibitory activity against HIV-1 entry compared to other CXCR4 antagonists .

| Peptide | Activity | Mechanism |

|---|---|---|

| T140 | Anti-HIV | Inhibits entry via CXCR4 |

- Case Study: In cell culture experiments, T140 delayed the emergence of drug-resistant strains of HIV, showcasing its potential as a therapeutic agent against HIV infection .

Drug Delivery Applications

T140's ability to target CXCR4 has led to innovative applications in drug delivery systems. It can serve as a carrier molecule to enhance the delivery of therapeutic agents specifically to CXCR4-expressing cells.

Mecanismo De Acción

T140 ejerce sus efectos uniéndose al receptor CXCR4, bloqueando así la interacción entre CXCR4 y su ligando, el factor 1 derivado de células estromales (SDF-1). Esta inhibición previene las vías de señalización descendentes que están involucradas en la migración celular, la proliferación y la supervivencia. Los objetivos moleculares y las vías involucradas incluyen la cascada de señalización del receptor acoplado a proteína G (GPCR), que juega un papel crucial en varios procesos celulares .

Compuestos Similares:

AMD3100: Otro antagonista de CXCR4 utilizado en la investigación del VIH y el cáncer.

BKT140: Un análogo más potente de T140 con mayor estabilidad y actividad.

TF14013: Un análogo de T140 con un grupo 4-fluorobenzilo en el extremo N, que muestra una fuerte actividad anti-VIH

Singularidad de T140: T140 es único debido a su alta especificidad y afinidad por el receptor CXCR4. Su capacidad para inhibir la entrada del VIH y la metástasis del cáncer lo convierte en un compuesto valioso para el desarrollo terapéutico. Además, las modificaciones estructurales de los análogos de T140 han llevado a la creación de antagonistas de CXCR4 más potentes y estables .

Comparación Con Compuestos Similares

AMD3100: Another CXCR4 antagonist used in HIV and cancer research.

BKT140: A more potent analog of T140 with enhanced stability and activity.

TF14013: A T140 analog with a 4-fluorobenzoyl moiety at the N-terminus, showing strong anti-HIV activity

Uniqueness of T140: T140 is unique due to its high specificity and affinity for the CXCR4 receptor. Its ability to inhibit HIV entry and cancer metastasis makes it a valuable compound for therapeutic development. Additionally, the structural modifications of T140 analogs have led to the creation of more potent and stable CXCR4 antagonists .

Actividad Biológica

T140 peptide, a 14-residue analog derived from the polyphemusin II peptide, has garnered attention for its potent biological activities, particularly as an antagonist of the chemokine receptor CXCR4. This receptor is critically involved in various physiological processes, including immune response and cancer metastasis. The following sections delve into the biological activity of T140, its mechanisms of action, and relevant research findings.

T140 functions primarily as a selective inhibitor of CXCR4, which is a co-receptor for T-tropic strains of HIV-1. By binding to CXCR4, T140 effectively blocks HIV entry into target cells, demonstrating significant antiviral properties. The peptide's structure includes a disulfide bridge that contributes to its stability and binding affinity, allowing it to exert its effects at low concentrations (nM range) .

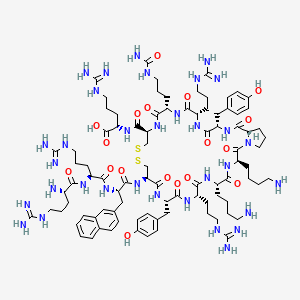

Key Features of T140

- Chemical Structure : Composed of 14 amino acids with a unique disulfide bond.

- Binding Affinity : High affinity for CXCR4, making it an effective antagonist.

- Antiviral Activity : Inhibits HIV-1 entry by blocking the receptor necessary for viral infection.

Antiviral Properties

T140 has been extensively studied for its anti-HIV activity. Research indicates that it exhibits one of the highest inhibitory effects against HIV-1 entry among known CXCR4 inhibitors. In vitro assays demonstrated that T140 significantly reduces the binding of anti-CXCR4 antibodies to the receptor, underscoring its potential as a therapeutic agent for HIV treatment .

Tumor Growth Inhibition

In addition to its antiviral properties, T140 has shown promise in oncology. Preclinical studies indicate that T140 can inhibit tumor growth by blocking CXCR4-mediated signaling pathways that promote cancer cell migration and metastasis. This effect has been observed in various cancer models, including breast and prostate cancers .

Table 1: Summary of Biological Activities of T140

Case Study: Imaging with Al[18F]-NOTA-T140

A pivotal study explored the use of radiolabeled T140 (Al[18F]-NOTA-T140) in positron emission tomography (PET) imaging. This research demonstrated that Al[18F]-NOTA-T140 could selectively accumulate in tumors expressing high levels of CXCR4. The study reported:

- Radiochemical Yield : 58% at the end of synthesis.

- Tumor Uptake : Significant uptake in CXCR4-positive tumors (8.34% ID/g at 1 hour post-injection) compared to negative controls (0.33% ID/g) .

Research Findings on Structure-Activity Relationship

Further investigations into the structure-activity relationship (SAR) of T140 have highlighted modifications that enhance its efficacy and specificity as a CXCR4 inhibitor. These studies utilize advanced techniques such as mass spectrometry and bioinformatics to analyze peptide interactions at the molecular level, paving the way for optimized therapeutic designs .

Propiedades

IUPAC Name |

(2S)-2-[[(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-9,26-bis(3-carbamimidamidopropyl)-23-[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carbonyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H141N33O18S2/c91-35-5-3-17-58-74(129)116-63(18-4-6-36-92)83(138)123-43-13-24-70(123)82(137)120-66(46-51-28-33-56(125)34-29-51)78(133)115-61(21-10-40-108-88(100)101)73(128)113-62(22-11-42-110-90(104)141)76(131)121-68(80(135)117-64(84(139)140)23-12-41-109-89(102)103)48-142-143-49-69(81(136)119-65(45-50-26-31-55(124)32-27-50)77(132)114-60(72(127)112-58)20-9-39-107-87(98)99)122-79(134)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-75(130)59(19-8-38-106-86(96)97)111-71(126)57(93)16-7-37-105-85(94)95/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H,111,126)(H,112,127)(H,113,128)(H,114,132)(H,115,133)(H,116,129)(H,117,135)(H,118,130)(H,119,136)(H,120,137)(H,121,131)(H,122,134)(H,139,140)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H4,102,103,109)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOHHNXUCDZLKM-ADZSTZGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H141N33O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177446 | |

| Record name | T140 peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2037.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229030-20-0 | |

| Record name | T140 peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229030200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T140 peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.